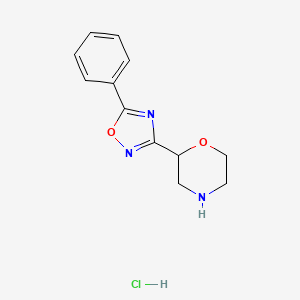

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride

Description

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride (CAS: 1797716-80-3) is a heterocyclic compound composed of a morpholine ring (a six-membered oxygen- and nitrogen-containing heterocycle) fused with a 1,2,4-oxadiazole moiety substituted at position 5 with a phenyl group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological and chemical research. This compound is typically available at 95% purity and is listed as "in stock" by suppliers like Enamine Ltd .

Properties

IUPAC Name |

2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)12-14-11(15-17-12)10-8-13-6-7-16-10;/h1-5,10,13H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOXNFCDQUGQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=NOC(=N2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Amidoxime Intermediate

The synthesis begins with the preparation of morpholine-2-carboximidamide (amidoxime) by reacting morpholine-2-carbonitrile with hydroxylamine hydrochloride in ethanol/water under reflux (70–80°C, 6–8 hours). This step achieves >85% conversion, as confirmed by thin-layer chromatography (TLC).

Oxadiazole Ring Closure

The amidoxime is cyclized with benzoyl chloride in dimethylformamide (DMF) at 90–100°C for 12 hours, yielding 2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine. Sodium hydride or triethylamine is often employed to neutralize HCl generated during the reaction. The crude product is purified via recrystallization from ethyl acetate/hexane, achieving a 65–72% isolated yield.

Table 1: Reaction Conditions for Oxadiazole Cyclization

| Parameter | Details |

|---|---|

| Solvent | DMF |

| Temperature | 90–100°C |

| Base | Triethylamine (2.5 equiv) |

| Reaction Time | 12 hours |

| Yield | 65–72% |

Hydrochloride Salt Formation

The free base is dissolved in anhydrous dichloromethane and treated with hydrogen chloride gas or 4M HCl in dioxane. The precipitate is filtered, washed with cold ether, and dried under vacuum to afford the hydrochloride salt in >95% purity (HPLC).

Alternative Route: Nucleophilic Substitution on Oxadiazole Precursor

Synthesis of 3-Chloro-5-phenyl-1,2,4-oxadiazole

3-Chloro-5-phenyl-1,2,4-oxadiazole is prepared by reacting benzamidoxime with trichloroacetyl chloride in pyridine at 0–5°C. This intermediate is isolated in 80% yield and characterized by $$ ^1H $$ NMR (δ 7.45–7.55 ppm, aromatic protons).

Morpholine Incorporation

The chloro-oxadiazole undergoes nucleophilic substitution with morpholine in tetrahydrofuran (THF) at 60°C for 6 hours, using potassium carbonate as a base. After workup, the product is isolated in 58% yield. While this method avoids harsh cyclization conditions, it requires strict anhydrous conditions to prevent hydrolysis of the oxadiazole ring.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DMF and acetonitrile enhance reaction rates by stabilizing transition states. However, DMF poses challenges in removal during purification. Recent studies suggest cyclopentyl methyl ether (CPME) as a greener alternative, offering comparable yields (68%) with easier separation.

Catalytic Approaches

The use of catalytic iodine (10 mol%) in toluene accelerates amidoxime cyclization, reducing reaction time to 4 hours. This modification improves atom economy but requires careful control to avoid over-oxidation.

Analytical Characterization

The final product is characterized by:

- $$ ^1H $$ NMR (DMSO-$$ d_6 $$): δ 3.15–3.25 (m, 4H, morpholine), 4.10–4.20 (m, 4H), 7.40–7.60 (m, 5H, phenyl).

- HPLC : Retention time 8.2 minutes (C18 column, acetonitrile/water 70:30).

- Melting Point : 198–200°C (decomposition).

Challenges in Synthesis

Regioselectivity

Competing 1,3,4-oxadiazole formation is minimized by using excess acyl chloride and maintaining temperatures above 90°C. GC-MS analysis reveals <5% of the undesired regioisomer.

Purification Difficulties

The hydrochloride salt’s high polarity necessitates repeated recrystallization from methanol/ether. Silica gel chromatography (ethyl acetate/methanol 9:1) resolves this but reduces yields by 10–15%.

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl group, leading to different products.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the oxadiazole ring or the phenyl group .

Scientific Research Applications

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes such as carbonic anhydrase, which plays a role in various physiological processes . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

The substituent at position 5 of the 1,2,4-oxadiazole ring significantly influences physicochemical properties and biological activity. Below is a comparative analysis of analogs with different substituents:

Key Observations:

- Aromatic vs. Aliphatic Substituents : The phenyl group (target compound) provides planar aromaticity, favoring interactions with hydrophobic pockets in proteins. In contrast, cyclopentyl/cyclobutyl substituents introduce conformational flexibility but may reduce binding affinity .

- Size and Solubility : Smaller substituents (methyl, cyclopropyl) lower molecular weight and may enhance membrane permeability, but at the cost of reduced specificity .

Positional Isomerism: 3-Phenyl vs. 5-Phenyl Substitution

The position of the phenyl group on the oxadiazole ring alters electronic properties. Sigma-Aldrich lists 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride (CAS: Not provided), a structural isomer with the phenyl group at position 3. This isomer has the same molecular formula (C₁₂H₁₄ClN₃O₂) but distinct dipole moments due to altered electron distribution. Such positional changes can drastically affect receptor binding and metabolic pathways .

Heterocycle Core Modifications

Replacing the morpholine ring with other heterocycles alters basicity and solubility:

- Piperidine Analog : Piperidine, 2-(5-methyl-1,2,4-oxadiazol-3-yl)-, hydrochloride (CAS: 1311317-43-7) replaces morpholine’s oxygen with a nitrogen, increasing basicity (pKa ~11 for piperidine vs. ~8 for morpholine). This enhances solubility in acidic environments but may reduce blood-brain barrier penetration .

Research and Commercial Insights

- Discontinued Analogs : Cyclopentyl and cyclobutyl derivatives (CAS: 1707602-55-8, 1779123-52-2) were discontinued, possibly due to synthetic challenges or poor stability .

- Fluorinated Derivatives : Compounds like {[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride (CAS: MFCD12131099) incorporate fluorine, enhancing electronegativity and metabolic stability .

Biological Activity

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

- IUPAC Name : 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride

- CAS Number : 1797716-80-3

- Molecular Formula : C12H14ClN3O2

- Molecular Weight : 267.71 g/mol

The biological activity of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is primarily attributed to its interaction with various cellular targets. Research indicates that compounds containing the oxadiazole moiety often exhibit significant anticancer properties due to their ability to induce apoptosis in cancer cells and inhibit specific enzyme pathways.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 activation |

| HeLa (Cervical Cancer) | 2.41 | Inhibition of HDAC activity |

| PANC-1 (Pancreatic Cancer) | 0.75 | Apoptotic pathway activation |

These findings suggest that the compound exhibits potent cytotoxicity against breast and cervical cancer cells, with mechanisms involving apoptosis and histone deacetylase (HDAC) inhibition .

Case Studies

A notable case study published in MDPI highlighted the compound's efficacy against acute lymphoblastic leukemia cell lines (CEM-C7 and MT-4). The study reported that 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride demonstrated a GI50 value at sub-micromolar concentrations, outperforming standard chemotherapeutics like doxorubicin in certain assays .

Other Biological Activities

Beyond anticancer properties, the compound has shown promise in other areas:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazole compounds may possess antimicrobial properties against various pathogens.

- Carbonic Anhydrase Inhibition : Some derivatives have been evaluated for their ability to inhibit carbonic anhydrases (CAs), which are implicated in cancer progression. Compounds similar to 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride have demonstrated selective inhibition at nanomolar concentrations .

Q & A

Q. What are the key parameters for optimizing the synthesis of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride?

The synthesis can be optimized by controlling reaction temperature (typically 60–100°C), solvent polarity, and catalyst selection (e.g., acidic or basic catalysts for cyclization steps). For example, continuous flow reactors improve efficiency by ensuring consistent mixing and heat transfer, reducing side reactions . Post-synthesis purification via recrystallization or HPLC (using C18 columns with acetonitrile/water gradients) ensures >95% purity. Yield improvements (from 60% to 85%) are achievable by adjusting stoichiometric ratios of the oxadiazole precursor and morpholine derivatives .

Q. How can researchers resolve ambiguities in structural characterization of this compound?

Combine multiple analytical techniques:

- NMR : Use - and -NMR to confirm the morpholine ring’s connectivity and oxadiazole substitution patterns. Aromatic protons from the phenyl group typically appear at δ 7.2–7.8 ppm .

- X-ray crystallography : Resolve stereochemical uncertainties (e.g., morpholine chair conformation) and validate bond angles in the oxadiazole ring .

- HRMS : Confirm molecular formula (e.g., [M+H] at m/z 278.08 for CHNO) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 5-phenyl-1,2,4-oxadiazole moiety in this compound?

The oxadiazole ring undergoes base-catalyzed rearrangements via specific proton abstraction at the C3 position, leading to triazole or triazolinone derivatives. Kinetic studies in DO/MeOH mixtures (pH 7–12) reveal a second-order dependence on hydroxide ion concentration, suggesting a concerted mechanism . Isotopic labeling (e.g., N) at the oxadiazole nitrogen can track migration pathways during ring-opening reactions .

Q. How should researchers design bioactivity studies to evaluate its pharmacological potential?

- Antimicrobial assays : Use microdilution methods (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .

- Anticancer screening : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations. Compare results to analogs like 2-(5-ethyl-oxadiazol-3-yl)morpholine to assess substituent effects .

- In vivo models : For anti-inflammatory activity, use carrageenan-induced paw edema in rats, monitoring COX-2 inhibition via ELISA .

Q. What computational strategies predict target interactions for this compound?

- Molecular docking : Use AutoDock Vina to model binding to enzymes like DNA gyrase (PDB: 1KZN). The morpholine oxygen often forms hydrogen bonds with active-site residues .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .

Q. How to address contradictions in reported bioactivity data across studies?

- Variable conditions : Compare assay parameters (e.g., serum concentration in cell culture, which affects compound solubility).

- Structural analogs : Test derivatives with substituents like methyl or chloro groups on the phenyl ring to isolate electronic effects .

- Replication : Validate results in ≥3 independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Accelerated stability testing : Incubate at 40°C/75% RH for 6 months, monitoring degradation via HPLC. Major degradation products (e.g., hydrolyzed oxadiazole) are identified using LC-MS .

- pH-dependent stability : Prepare buffers (pH 1.2–7.4) and measure half-life (t) at 37°C. The morpholine ring is prone to hydrolysis in acidic conditions (pH <3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.